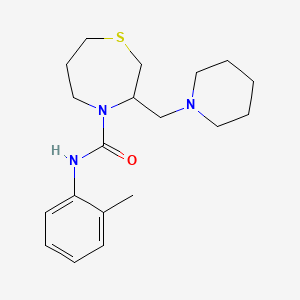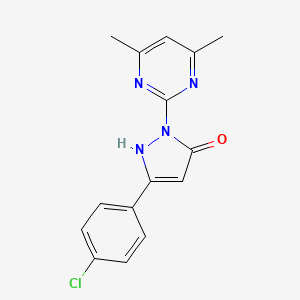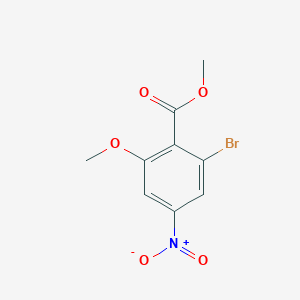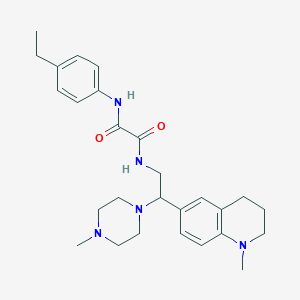
3-(piperidin-1-ylmethyl)-N-(o-tolyl)-1,4-thiazepane-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-(piperidin-1-ylmethyl)-N-(o-tolyl)-1,4-thiazepane-4-carboxamide, also known as PTZTC, is a synthetic compound that belongs to the thiazepane class of molecules. PTZTC has been found to exhibit a wide range of pharmacological properties, making it a promising candidate for various scientific research applications.
Scientific Research Applications
Synthesis and Chemical Properties
The synthesis and chemical properties of compounds related to 3-(piperidin-1-ylmethyl)-N-(o-tolyl)-1,4-thiazepane-4-carboxamide have been explored in the context of their utility as building blocks in medicinal chemistry. For instance, the straightforward synthesis of orthogonally protected piperidin-3-ylmethanamine and piperidin-4-ylmethanamine derivatives from commercially available precursors presents a method for preparing key intermediates for drug discovery with high overall yields (Urban Košak, B. Brus, S. Gobec, 2014). This approach highlights the significance of 1,3- and 1,4-disubstituted piperidines in medicinal chemistry, suggesting potential applications of similar compounds in the development of therapeutic agents.
Applications in Drug Discovery
The practical synthesis of compounds acting as upregulators of the LDL receptor demonstrates another aspect of the utility of piperidin-4-ylmethanamine derivatives in medicinal chemistry (Tatsuya Ito et al., 2002). These findings indicate the broader applicability of such compounds in therapeutic interventions targeting metabolic disorders, showcasing the relevance of this compound derivatives in drug development efforts.
Toxicological Evaluation
The toxicological evaluation of flavors with structurally related properties to this compound, such as minimal oxidative metabolism and rapid elimination without genotoxic concerns, emphasizes the potential safety profile of these compounds in food and beverage applications (A. Arthur et al., 2015). This research underlines the importance of understanding the metabolic pathways and toxicological profiles of such compounds for their safe use in consumer products.
Antimicrobial Activity
Research into the antimicrobial activity of substituted 2-aminobenzothiazoles derivatives highlights the potential of compounds with structural similarities to this compound in addressing antimicrobial resistance (D. G. Anuse et al., 2019). This study suggests the promise of such derivatives in the design and synthesis of new antimicrobial agents, highlighting the ongoing need for novel therapeutics in the fight against resistant bacterial strains.
properties
IUPAC Name |
N-(2-methylphenyl)-3-(piperidin-1-ylmethyl)-1,4-thiazepane-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H29N3OS/c1-16-8-3-4-9-18(16)20-19(23)22-12-7-13-24-15-17(22)14-21-10-5-2-6-11-21/h3-4,8-9,17H,2,5-7,10-15H2,1H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIWYIBYFHWZUFE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)N2CCCSCC2CN3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H29N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(5-chloro-2-oxobenzo[d]oxazol-3(2H)-yl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)propanamide](/img/structure/B2944005.png)
![6-(2,4-dichlorophenyl)-3-(4-methoxyphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B2944007.png)




![N-(4-fluorophenyl)-2-((6-(hydroxymethyl)-2-(2-methoxyphenyl)-9-methyl-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-4-yl)thio)butanamide](/img/structure/B2944014.png)
![N-[cyano(2-methoxyphenyl)methyl]-3-(3-methoxyphenyl)butanamide](/img/structure/B2944016.png)
![1-[(4-cyclohexyl-4H-1,2,4-triazol-3-yl)methyl]-4-[4-(trifluoromethyl)benzoyl]piperazine](/img/structure/B2944017.png)



![N-[(2-Methyl-5-thiophen-2-ylpyrazol-3-yl)methyl]-4-phenyloxane-4-carboxamide](/img/structure/B2944027.png)
